Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate
Overview
Description
Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their adhesive properties and are widely used in various industrial applications. The presence of the quinoline moiety in its structure adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using a suitable reducing agent such as sodium borohydride.
Alkylation: The 3,4-dihydroquinoline is then alkylated with ethyl cyanoacetate in the presence of a base like sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of adhesives and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate can be compared with other cyanoacrylates and quinoline derivatives:
Similar Compounds: Ethyl cyanoacetate, 3,4-dihydroquinoline, and other cyanoacrylates.
Uniqueness: The presence of both the cyano and quinoline groups in its structure makes it unique, offering a combination of adhesive properties and potential biological activities.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dihydro-2H-quinolin-1-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)13(10-16)11-17-9-5-7-12-6-3-4-8-14(12)17/h3-4,6,8,11H,2,5,7,9H2,1H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPOEPVLMKPHG-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCCC2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCCC2=CC=CC=C21)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6687-86-1 | |
Record name | 1(2H)-Quinolineacrylic acid, 3,4-dihydro-alpha-cyano-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006687861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CYANO-3-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ACRYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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